molecular formula C14H14N2O5S B3342312 Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- CAS No. 171414-16-7

Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-

Cat. No. B3342312
CAS RN: 171414-16-7
M. Wt: 322.34 g/mol
InChI Key: XJLAYQTXRMHPQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. A study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition has been published .


Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be represented by the formula C7H9NO2S . The IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .


Chemical Reactions Analysis

Benzenesulfonamides, including the variant “N-[(4-methoxyphenyl)methyl]-2-nitro-”, undergo various chemical reactions, such as condensation to form Schiff bases. They can also participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can vary. For instance, the molecular weight of a similar compound, 4-methyl-benzenesulfonamide, is 171.217 . The melting point of another similar compound, 4-methyl-N-(4-methylphenyl)-benzenesulfonamide, is between 338.25 K and 339.25 K .

Mechanism of Action

While the specific mechanism of action for “N-[(4-methoxyphenyl)methyl]-2-nitro-” is not available, a similar compound, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, acts through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-12-8-6-11(7-9-12)10-15-22(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAYQTXRMHPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355310
Record name Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-

CAS RN

171414-16-7
Record name Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When in the procedure of Example 17, Step (2), 4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester was replaced with N-(4-methoxy-benzyl)-2-nitro-benzenesulfonamide, the title compound 2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide was obtained as a thick oil. 1H-NMR (CDCl3); δ 7.71 (dd, 1H), 7.07 (d, 2H), 6.78 (m, 4H), 4.93 (bt, 1H), 4.82 (bs, 2H), 3.95 (d, 2H), and 3.75 (s, 3H). MS: M+−1=291.0 Da Step (3): Synthesis of 2-Amino-5-bromo-N-(4-methoxy-benzyl)-benzenesulfonamide
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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